molecular formula C10H15NO B13598487 (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

(R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

Cat. No.: B13598487
M. Wt: 165.23 g/mol
InChI Key: RMSCGKQKPMOHRD-MRVPVSSYSA-N
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Description

(R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine (CAS 1158048-62-4) is a chiral amine building block of interest in advanced pharmaceutical and methodological research. This compound features a stereogenic center adjacent to the amine group, a structural motif that is widely exploited in the development of chiral auxiliaries and ligands for asymmetric synthesis . Chiral 1-phenylethylamine derivatives are pivotal in the synthesis of enantiomerically pure compounds, serving as sacrificial auxiliaries in diastereoselective additions to imines and in conjugate addition reactions to form quaternary stereocenters . The specific substitution pattern of the (R)-enantiomer, with methoxy and methyl groups on the phenyl ring, may influence its steric and electronic properties, potentially offering unique selectivity and reactivity in these transformations. Furthermore, structurally similar chiral amines are integral in medicinal chemistry campaigns, such as the development of agonists for targets like the GPR88 receptor, where the specific stereochemistry of the molecule is critical for its biological activity . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-1-(2-methoxy-4-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8H,11H2,1-3H3/t8-/m1/s1

InChI Key

RMSCGKQKPMOHRD-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)N)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of Chiral Amines Derived from 2-Methoxy-4-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Modern Chemistry

Chiral amines are indispensable building blocks in the landscape of modern organic synthesis and medicinal chemistry.[1] Their unique three-dimensional structures are fundamental to the stereospecific interactions required for biological activity, making them prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and chiral catalysts.[2] The precise spatial arrangement of substituents around the stereogenic center of a chiral amine dictates its pharmacological and toxicological profile, underscoring the critical importance of enantiomerically pure compounds in drug development.[3] This guide focuses on the synthesis and potential applications of a specific class of chiral amines derived from the readily available prochiral ketone, 2-methoxy-4-methylacetophenone. The unique electronic and steric properties imparted by the methoxy and methyl substituents on the aromatic ring make these chiral amines intriguing targets for research and development.

Synthetic Strategies for Chiral Amines from 2-Methoxy-4-methylacetophenone

The asymmetric synthesis of chiral amines from 2-methoxy-4-methylacetophenone can be broadly categorized into two main approaches: chemical synthesis, primarily through reductive amination, and biocatalytic methods, which leverage the high stereoselectivity of enzymes.

Part 1: Chemical Synthesis via Asymmetric Reductive Amination

Asymmetric reductive amination stands as a powerful and versatile method for the conversion of ketones to chiral amines.[4] This transformation can be achieved through several strategies, with the use of chiral auxiliaries being a well-established and reliable approach.

A robust method for the synthesis of chiral phenylethylamines involves the condensation of the ketone with a chiral amine auxiliary to form a diastereomeric mixture of imines, followed by a diastereoselective reduction and subsequent removal of the auxiliary. A general workflow for this process is outlined below.

ketone 2-Methoxy-4- methylacetophenone imine Diastereomeric Imines ketone->imine Condensation auxiliary Chiral Auxiliary (e.g., (R)- or (S)-α-methylbenzylamine) auxiliary->imine reduction Diastereoselective Reduction (e.g., H2/Pd-C) imine->reduction diastereomer Diastereomerically Enriched Amine reduction->diastereomer hydrogenolysis Hydrogenolysis (Auxiliary Removal) diastereomer->hydrogenolysis product Enantiomerically Enriched Chiral Amine hydrogenolysis->product

Caption: Workflow for Diastereoselective Reductive Amination.

A detailed experimental protocol, adapted from the synthesis of structurally similar phenylisopropylamines, is provided below.[5]

Experimental Protocol: Asymmetric Synthesis of 1-(2-Methoxy-4-methylphenyl)ethanamine

Step 1: Formation of the N-(α-phenethyl)imine

  • In a round-bottom flask, combine 2-methoxy-4-methylacetophenone (1.0 eq.) and either (R)-(+)- or (S)-(-)-α-methylbenzylamine (1.1 eq.).

  • The mixture is heated, typically under conditions that allow for the removal of water (e.g., a Dean-Stark apparatus with a suitable solvent like toluene), to drive the imine formation to completion. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • The crude imine from the previous step is dissolved in a suitable solvent, such as methanol or ethanol.

  • A hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C), is added to the solution.

  • The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 40-50 psi). The reaction is allowed to proceed until the uptake of hydrogen ceases.

  • Upon completion, the catalyst is carefully removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

Step 3: Hydrogenolysis for Chiral Auxiliary Removal

  • The resulting diastereomerically enriched N-(α-phenethyl)amine is dissolved in a suitable solvent, often methanol, and acidified with hydrochloric acid.

  • A fresh portion of 10% Pd/C is added, and the mixture is again subjected to hydrogenation. This step cleaves the benzylic C-N bond of the chiral auxiliary.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.

  • The crude product can then be purified by recrystallization or chromatography to yield the enantiomerically enriched 1-(2-methoxy-4-methylphenyl)ethanamine hydrochloride salt. The free amine can be obtained by neutralization with a base.

Data Presentation: Expected Outcomes for Asymmetric Reductive Amination

StepProductExpected YieldExpected Diastereomeric/Enantiomeric Excess
1N-(α-phenethyl)imine>90%N/A
2N-(α-phenethyl)-1-(2-methoxy-4-methylphenyl)ethanamine80-90%>95% de
3(R)- or (S)-1-(2-methoxy-4-methylphenyl)ethanamine70-80% (overall)>95% ee
Part 2: Biocatalytic Synthesis via Asymmetric Amination

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[2][6] Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly well-suited for the asymmetric amination of ketones.

Amine dehydrogenases catalyze the direct reductive amination of a ketone to the corresponding chiral amine using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the hydride donor. The cofactor is typically recycled in situ using a secondary enzyme and a sacrificial substrate.

ketone 2-Methoxy-4- methylacetophenone amdh Amine Dehydrogenase (AmDH) ketone->amdh ammonia Ammonia (NH3) ammonia->amdh nadp NAD(P)+ amdh->nadp product (R)- or (S)-1-(2-methoxy-4- methylphenyl)ethanamine amdh->product nadph NAD(P)H nadph->amdh regeneration Cofactor Regeneration System (e.g., GDH/Glucose) nadp->regeneration regeneration->nadph

Caption: Biocatalytic Reductive Amination with an Amine Dehydrogenase.

Experimental Protocol: Biocatalytic Synthesis using an Amine Dehydrogenase

  • In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., phosphate or Tris-HCl buffer, pH 8-9).

  • To the buffer, add the substrate, 2-methoxy-4-methylacetophenone, typically from a stock solution in a water-miscible organic solvent like DMSO to aid solubility.

  • Add the necessary cofactor (NADP+ or NAD+) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Initiate the reaction by adding the amine dehydrogenase enzyme (either as a purified enzyme or as a whole-cell lysate).

  • The reaction is incubated with gentle agitation at a controlled temperature (typically 25-37 °C) for a period of 12-48 hours.

  • The reaction progress is monitored by HPLC or GC analysis of aliquots taken at regular intervals.

  • Upon completion, the enzyme is removed (e.g., by centrifugation if using whole cells or by precipitation), and the product is extracted from the aqueous phase using an organic solvent.

  • The organic extracts are combined, dried, and concentrated. The chiral amine product can be further purified by chromatography if necessary.

Data Presentation: Expected Outcomes for Biocatalytic Reductive Amination

Enzyme TypeSubstrate ConcentrationConversionEnantiomeric Excess
Amine Dehydrogenase10-50 mM>95%>99% ee
Transaminase10-50 mM>95%>99% ee

Applications of Chiral Amines from 2-Methoxy-4-methylacetophenone

While specific applications for chiral amines derived directly from 2-methoxy-4-methylacetophenone are not extensively documented in publicly available literature, their structural similarity to known bioactive molecules suggests significant potential in several areas of drug discovery and development.

Potential as Pharmaceutical Intermediates

The phenethylamine scaffold is a cornerstone of medicinal chemistry, appearing in a wide range of therapeutic agents.[7] The substitution pattern of 2-methoxy-4-methyl is found in compounds with psychoactive properties, such as 2,5-dimethoxy-4-methylamphetamine (DOM).[8] The chiral amines derived from 2-methoxy-4-methylacetophenone could serve as valuable intermediates for the synthesis of novel central nervous system (CNS) active agents, including potential treatments for neurological and psychiatric disorders. The specific stereochemistry of the amine is crucial for its interaction with biological targets, and the ability to synthesize enantiomerically pure forms is therefore of paramount importance.

Use as Chiral Resolving Agents and Ligands in Asymmetric Catalysis

Chiral amines are widely used as resolving agents for the separation of racemic mixtures of acids.[1] The chiral amines derived from 2-methoxy-4-methylacetophenone could be effective in this capacity. Furthermore, these amines can serve as precursors for the synthesis of chiral ligands for asymmetric catalysis. The formation of Schiff base ligands or phosphine-amine ligands could lead to novel catalysts for a variety of enantioselective transformations.

Conclusion and Future Outlook

The synthesis of chiral amines from 2-methoxy-4-methylacetophenone presents a compelling area for further research and development. Both chemical and biocatalytic methods offer viable routes to these valuable chiral building blocks. While asymmetric reductive amination with chiral auxiliaries provides a well-established and scalable approach, biocatalytic methods with amine dehydrogenases and transaminases offer the potential for exceptional enantioselectivity under environmentally benign conditions.

Future work should focus on the detailed investigation and optimization of both synthetic routes for this specific substrate. The exploration of the resulting chiral amines as intermediates in the synthesis of novel bioactive molecules and as ligands in asymmetric catalysis is a promising avenue for future research. The development of a robust and efficient synthesis for these chiral amines will undoubtedly contribute to the expanding toolbox of chiral building blocks available to the pharmaceutical and chemical industries.

References

  • Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604. Available from: [Link].

  • Synple Chem. Application Note – Reductive Amination. Available from: [Link].

  • Nichols, D. E., Barfknecht, C. F., & Rusterholz, D. B. (1973). Asymmetric synthesis of psychotomimetic phenylisopropylamines. Journal of Medicinal Chemistry, 16(5), 480-483. Available from: [Link].

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12376-12419. Available from: [Link].

  • Zhao, H. (2015). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Green Chemistry, 17(5), 2438-2453. Available from: [Link].

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available from: [Link].

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Available from: [Link].

  • Google Patents. (1976). Asymmetric synthesis of phenylisopropylamines. (U.S. Patent No. 4,000,197).
  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (Patent No. WO2015159170A2).
  • Pini, E., & Gribi, S. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. Available from: [Link].

  • Cerra, B., et al. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Molecules, 27(14), 4478. Available from: [Link].

  • Chordia, M. D., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2105. Available from: [Link].

  • Johnson, M. P., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-1668. Available from: [Link].

  • Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry, 41(4), 591-601. Available from: [Link].

  • Franklin, M. R. (1977). Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450. Drug Metabolism and Disposition, 5(3), 223-231. Available from: [Link].

  • Yoon, S. H., & Hyun, M. H. (2018). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Separation Science, 41(24), 4467-4473. Available from: [Link].

  • Pires, B. R., & de la Torre, B. G. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 794. Available from: [Link].

  • Popa, D., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(41), 5873-5887. Available from: [Link].

  • Google Patents. (2020). Immunoassay for phenethylamines of the 2C and DO sub-families. (U.S. Patent No. 10,775,394).
  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. Available from: [Link].

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. In Wikipedia. Retrieved February 17, 2026, from [Link].

  • Wikipedia. (n.d.). 2C-D. In Wikipedia. Retrieved February 17, 2026, from [Link].

  • Wikipedia. (n.d.). 2CD-5EtO. In Wikipedia. Retrieved February 17, 2026, from [Link].

  • DEA Diversion Control Division. (n.d.). 4-Iodo-2,5-Dimethoxyphenethylamine (2C-I). Available from: [Link].

  • Zand, R. S., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 44(9), 947-956. Available from: [Link].

  • Myers, A. G., & Morales, M. R. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Israel Journal of Chemistry, 51(3-4), 386-394. Available from: [Link].

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Methodological & Application

Application Note: High-Efficiency Reductive Amination Protocols for 2-Methoxy-4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Substrate: 2-Methoxy-4-methylacetophenone (CAS: 13544-37-1) Reaction Class: Reductive Amination (Ketone


 Amine)

This guide details optimized protocols for the reductive amination of 2-methoxy-4-methylacetophenone . Unlike simple aldehydes or unhindered ketones, this substrate presents specific synthetic challenges due to the ortho-methoxy substituent . This group imposes significant steric hindrance adjacent to the carbonyl center and exerts an electron-donating effect (+M), reducing the electrophilicity of the ketone.

Standard reductive amination conditions (e.g., NaBH(OAc)3/AcOH) often fail to drive conversion or result in direct reduction to the alcohol (2-methoxy-4-methyl-1-phenylethanol). The protocols below prioritize Lewis-acid activation (Titanium(IV) isopropoxide) and equilibrium forcing to ensure high yields of the target


-methylbenzylamine derivatives.

Mechanistic Insight & Strategy

The transformation proceeds via two distinct stages: Imine Formation and Imine Reduction .[1][2][3][4]

  • Imine Formation (The Bottleneck): The condensation of the ketone with an amine is reversible. For 2-methoxy-4-methylacetophenone, the equilibrium heavily favors the starting ketone due to steric clash between the incoming amine and the ortho-methoxy group.

  • Reduction: Once formed, the imine is reduced to the amine.[1][2][4] If the reducing agent is added before the imine is fully formed, it will preferentially reduce the unreacted ketone to the alcohol byproduct.

Strategic Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] .

  • Dual Function: It acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger (hydrolyzing to TiO2), effectively driving the equilibrium toward the imine/enamine species before the reducing agent is introduced.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Ketone 2-Methoxy-4-methylacetophenone Ti_Complex Activated Ti-Ketone Complex Ketone->Ti_Complex + Ti(OiPr)4 Byproduct Alcohol Side-Product Ketone->Byproduct + NaBH4 (Premature) Imine_Ti Titanium-Imine Species (Water Scavenged) Ti_Complex->Imine_Ti + Amine - iPrOH Amine Amine (R-NH2) Product Target Amine Imine_Ti->Product + NaBH4 Reduction Reductant Borohydride (H-)

Figure 1: Ti(IV)-mediated reductive amination mechanism preventing direct ketone reduction.

Experimental Protocols

Protocol A: Primary Amine Synthesis (Ammonia Equivalent)

Objective: Synthesis of 1-(2-methoxy-4-methylphenyl)ethanamine. Reagents: Ammonium Acetate (NH4OAc), Sodium Cyanoborohydride (NaBH3CN), Methanol.

Note: While Ti(OiPr)4 is excellent for alkyl amines, Protocol A uses NaBH3CN with excess Ammonium Acetate for primary amines, as it allows for a "one-pot" buffered system that stabilizes the iminium intermediate.

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2).

  • Dissolution: Dissolve 2-methoxy-4-methylacetophenone (10 mmol, 1.64 g) in anhydrous Methanol (30 mL).

  • Amine Source: Add Ammonium Acetate (100 mmol, 7.7 g, 10 equiv). The large excess is critical to push the equilibrium.

  • Reduction: Add Sodium Cyanoborohydride (7 mmol, 0.44 g, 0.7 equiv initially).

    • Expert Tip: NaBH3CN is stable in acid; the NH4OAc buffers the solution to pH ~6, ideal for iminium ion formation.

  • Reaction: Stir at Room Temperature for 24-48 hours.

    • Monitoring: Check TLC (SiO2, DCM/MeOH 9:1). If ketone persists after 24h, add another 0.3 equiv of NaBH3CN and heat to 40°C.

  • Workup:

    • Quench with 6M HCl (carefully) to pH < 2 to decompose excess borohydride and liberate HCN (perform in fume hood!).

    • Extract with Et2O (2 x 20 mL) to remove neutral non-amine byproducts (unreacted ketone/alcohol). Discard organic layer.

    • Basify the aqueous layer to pH > 12 using 6M NaOH.

    • Extract the basic aqueous layer with DCM (3 x 30 mL).

    • Dry combined DCM extracts over Na2SO4 and concentrate in vacuo.

Protocol B: Secondary Amine Synthesis (Ti-Mediated)

Objective: Synthesis of N-alkyl derivatives (e.g., N-methyl, N-benzyl). Reagents: Titanium(IV) Isopropoxide, Alkyl Amine, Sodium Borohydride (NaBH4).[5][6][7][8]

Step-by-Step:

  • Complexation: In a dry flask under Argon, combine 2-methoxy-4-methylacetophenone (10 mmol) and Amine (12-15 mmol, e.g., 2M Methylamine in THF or pure Benzylamine).

  • Activation: Add Ti(OiPr)4 (12.5 mmol, 3.7 mL, 1.25 equiv) dropwise.

    • Observation: The solution may warm slightly and change color (yellow/orange) indicating complex formation.

  • Imine Formation: Stir at ambient temperature for 6–12 hours .

    • Critical Check: Do not proceed until IR or NMR of an aliquot shows disappearance of the ketone C=O peak (~1680 cm⁻¹).

  • Reduction: Dilute with absolute Ethanol (10 mL). Cool to 0°C. Add NaBH4 (15 mmol, 0.57 g) in portions.

    • Note: NaBH4 is used here instead of NaBH3CN because the imine is already pre-formed.

  • Quench & Purification:

    • Stir for 2 hours at RT.

    • Quench by adding 2M NH4OH (10 mL). A heavy white precipitate (TiO2) will form.

    • Filter through a Celite pad. Wash the pad with DCM.

    • Perform standard acid-base extraction (as in Protocol A) to isolate the pure amine.

Data Summary & Condition Selection

Use the table below to select the appropriate reducing system based on your specific constraints.

ParameterProtocol A (NaCNBH3/NH4OAc) Protocol B (Ti(OiPr)4/NaBH4) Protocol C (Cat. Hydrogenation)
Target Product Primary Amines (-NH2)Secondary/Tertiary AminesScale-up (>50g)
Reaction Time 24 - 48 Hours8 - 16 Hours6 - 12 Hours
Moisture Sensitivity Low (Buffered)High (Requires Anhydrous)Moderate
Atom Economy Poor (Excess NH4OAc)Moderate (Ti waste)Excellent
Critical Risk Cyanide generation (HCN)Gelatinous TiO2 workupHigh Pressure H2
Yield (Typical) 60 - 75%80 - 92%>90%
Decision Logic for Researchers

DecisionTree Start Start: Select Protocol AmineType Desired Amine Type? Start->AmineType Primary Primary (-NH2) AmineType->Primary SecTert Secondary/Tertiary (-NHR) AmineType->SecTert Scale Scale of Reaction? Primary->Scale MethodB Protocol B: Ti(OiPr)4 / NaBH4 SecTert->MethodB LabScale Lab (<5g) Scale->LabScale Process Process (>50g) Scale->Process MethodA Protocol A: NH4OAc / NaBH3CN LabScale->MethodA MethodC Protocol C: H2 / Pd/C / NH3 Process->MethodC

Figure 2: Protocol selection guide based on amine class and reaction scale.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2-OMe group prevents imine formation.Switch to Protocol B . Increase Ti(OiPr)4 to 2.0 equiv. Heat the imine formation step to 40-50°C.
Alcohol Byproduct Reducing agent added before imine equilibrium was established.Increase "Pre-mix" time. Ensure anhydrous conditions. Do not add NaBH4 until IR shows loss of ketone.
Emulsion during Workup TiO2 forms a gel with water.Quench with 1M NaOH instead of water to solubilize some Ti species, or use a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution wash.
No Reaction (Protocol A) pH drift (too basic or too acidic).Ensure NH4OAc is dry. Add 3Å Molecular Sieves to the reaction mixture to remove water.

References

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Neidigh, K. A., et al. (1994). "Direct Reductive Amination of Ketones and Aldehydes using Ti(OiPr)4." Journal of Organic Chemistry, 59, 4760.
  • Barney, C. L., et al. (2011). "A convenient preparation of unstable primary amines from ketones." Tetrahedron Letters, 52(15), 1836-1838. (Discusses ammonia equivalents).
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Application Note: Scalable Process Chemistry for (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026


-Transaminase

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine , a critical chiral intermediate for various kinase inhibitors (e.g., KRAS G12C targeting scaffolds).

While traditional chemical resolution yields are capped at 50% (theoretical) and transition-metal catalyzed transfer hydrogenation requires expensive ligand screening and metal scavenging, Biocatalytic Transamination offers a superior route. This guide focuses on an (R)-selective


-Transaminase (ATA)  process using isopropylamine (IPA) as the amine donor. This route provides high enantiomeric excess (

ee), operates under mild aqueous conditions, and eliminates heavy metal contamination risks.
Key Process Metrics
ParameterSpecificationNote
Target Enantiomer (R)-configured amine

ee via enzymatic selection
Scale Suitability Gram to KilogramLinear scalability
Primary Challenge Ortho-substituent StericsAddressed via DMSO cosolvent & high IPA loading
Yield Potential

Isolated
With optimized workup and salt formation

Retrosynthetic Analysis & Strategy

The presence of the 2-methoxy group introduces significant steric bulk and electronic donation near the reaction center, distinguishing this substrate from simple acetophenones.

Strategic Selection: Biocatalysis vs. Chemocatalysis
  • Chemical Resolution (Classical): Requires fractional crystallization with chiral acids (e.g., L-Tartaric acid). Inefficient for this substrate due to the high solubility of the racemate, leading to poor yields (<35%).

  • Asymmetric Transfer Hydrogenation (ATH): Feasible with Ru-TsDPEN catalysts, but often requires high catalyst loading (S/C < 500) due to the electron-rich nature of the ring deactivating the ketone.

  • Biocatalysis (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -TA):  Selected as the primary route . Transaminases operate via a "Ping-Pong Bi-Bi" mechanism. The enzyme binds the amine donor (IPA), releases acetone, and stores the amine group on the PLP cofactor (E-PMP). The ketone substrate then binds, accepts the amine, and releases the chiral product.
    
Reaction Pathway Visualization

ReactionPathway cluster_mech Mechanism: Ping-Pong Bi-Bi Ketone Substrate: 2-Methoxy-4-methylacetophenone (Prochiral Ketone) Enzyme Catalyst: (R)-selective omega-Transaminase + PLP Cofactor Ketone->Enzyme Input IPA Amine Donor: Isopropylamine (IPA) IPA->Enzyme Input Product Product: (R)-1-(2-Methoxy-4-methylphenyl) ethan-1-amine Enzyme->Product Equilibrium Displacement Acetone Co-Product: Acetone (Volatile) Enzyme->Acetone Equilibrium Displacement

Figure 1: Biocatalytic transamination pathway utilizing Isopropylamine (IPA) as the sacrificial amine donor.[1]

Detailed Experimental Protocol

Materials & Equipment[6][7]
  • Substrate: 1-(2-methoxy-4-methylphenyl)ethan-1-one (CAS: 35633-35-3).

  • Enzyme: Commercial (R)-selective

    
    -Transaminase (e.g., Codexis ATA-415, ATA-025, or equivalent screening hit).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

  • Amine Donor: Isopropylamine (IPA).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

  • Solvents: DMSO (Co-solvent), MTBE (Extraction), HCl in IPA (Salt formation).

Reaction Setup (10g Scale)

Step 1: Buffer Preparation Prepare 200 mL of 100 mM KPi buffer (pH 7.5). Add PLP (1.0 mM final concentration, ~50 mg) and stir until dissolved. Note: PLP is light-sensitive; wrap the vessel in foil.

Step 2: Amine Donor Addition Add Isopropylamine (IPA) to the buffer to reach a concentration of 1.5 M.

  • Critical: The addition of IPA will drastically raise pH. Use 6M HCl to re-adjust the pH back to 7.5–8.0. Do not skip this step , or the enzyme will denature.

Step 3: Substrate Solubilization Dissolve 10.0 g (60.9 mmol) of 1-(2-methoxy-4-methylphenyl)ethan-1-one in DMSO (total volume 30 mL).

  • Why: The 2-methoxy group reduces water solubility. A 10-20% DMSO final concentration ensures substrate availability without deactivating the enzyme.

Step 4: Reaction Initiation

  • Add the DMSO/Substrate solution to the Buffer/IPA mixture.

  • Add the Enzyme powder (loading: 2–5 wt% relative to substrate, approx. 200–500 mg).

  • Incubate at 40°C with overhead stirring (200 rpm).

  • Equilibrium Management: Leave the system open to the atmosphere (or use a nitrogen sweep) to allow the volatile co-product (acetone) to evaporate, driving the equilibrium toward the amine product.

Step 5: Reaction Monitoring (IPC) Monitor conversion via HPLC every 4 hours.

  • Target: >98% conversion.

  • Typical Time: 24–36 hours due to steric hindrance of the ortho-methoxy group.

Downstream Processing (Workup)

The workup utilizes the basicity of the product to separate it from unreacted ketone and neutral impurities.

ProcessFlow Rxn Reaction Mixture (pH 7.5) Acidify Step A: Acidify Add 6M HCl to pH < 2.0 Rxn->Acidify Wash Step B: Organic Wash Extract with MTBE Acidify->Wash Aqueous Aqueous Phase (Contains Product-H+) Wash->Aqueous OrganicWaste Organic Phase (Unreacted Ketone/Impurities) DISCARD Wash->OrganicWaste Basify Step C: Basify Add 10M NaOH to pH > 11.0 Aqueous->Basify Extract Step D: Product Extraction Extract with MTBE (3x) Basify->Extract Salt Step E: Salt Formation Add HCl in IPA/EtOH Extract->Salt Final Final Product (R)-Amine HCl Salt >99% ee Salt->Final

Figure 2: Downstream processing flow for isolation and purification.

  • Enzyme Removal: Adjust reaction mixture pH to ~2.0 using 6M HCl. This precipitates the enzyme and protonates the product (making it water-soluble). Filter off the denatured protein (Celite filtration).

  • Neutral Wash: Extract the acidic aqueous filtrate with MTBE (2 x 50 mL). The unreacted ketone stays in the MTBE. Discard the organic layer.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 10M NaOH until pH > 11. The solution will become cloudy as the free amine is liberated.

  • Extraction: Extract the free amine into MTBE (3 x 100 mL). Dry combined organics over

    
    .
    
  • Salt Formation: To the dried MTBE solution, add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane or IPA) dropwise. The white solid (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine hydrochloride will precipitate.

  • Isolation: Filter the solid, wash with cold MTBE, and dry under vacuum at 40°C.

Analytical Methods

Enantiomeric Excess (HPLC)
  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption) or 280 nm (methoxy group).

  • Retention Times:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min (Confirm with racemic standard).

Chemical Purity (UPLC/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Mass Spec: ESI+ mode. Look for

    
    .
    

Process Safety & Troubleshooting

Critical Quality Attributes (CQAs)
  • pH Control: Transaminases are strictly pH-dependent. If pH drops below 7.0 during IPA addition, activity is lost.

  • Temperature: Do not exceed 45°C. While higher temps improve solubility, they degrade the enzyme over the 24h reaction window.

  • Substrate Inhibition: If the reaction stalls at 50% conversion, the substrate concentration (10g/200mL) might be too high for the specific enzyme variant. Remedy: Dose the substrate in batches (fed-batch mode) or increase DMSO to 25%.

Safety Hazards[7][9]
  • Isopropylamine: Highly flammable (Flash point -26°C) and corrosive. Handle in a fume hood.

  • 2-Methoxy-4-methylacetophenone: Skin and eye irritant.[3][4][5]

  • MTBE: Flammable solvent. Ground all glassware to prevent static discharge.

References

  • Biocatalytic Transamination Reviews

    • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link

    • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Equilibrium Displacement Strategies

    • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Active Amines and Amino Acids.[2][1][6][7][8] Trends in Biotechnology, 28(6), 324-332. Link

  • Substrate Specificity & Ortho-Effects

    • Pressnitz, D., et al. (2013). Asymmetric synthesis of optically active amines with

      
      -transaminases. ACS Catalysis, 3(4), 555-559. Link
      

Sources

Application Note: (R)-1-(2-Methoxy-4-methylphenyl)ethylamine in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the technical application of (R)-1-(2-Methoxy-4-methylphenyl)ethylamine , a specialized chiral building block, in the synthesis of Active Pharmaceutical Ingredients (APIs).

Executive Summary

(R)-1-(2-Methoxy-4-methylphenyl)ethylamine is a high-value chiral amine intermediate used primarily in the asymmetric synthesis of calcimimetics, GPCR antagonists, and specific kinase inhibitors. Distinguished by its electron-rich aromatic ring (2-methoxy, 4-methyl substitution), this moiety offers unique steric and electronic properties that enhance receptor binding affinity in final drug targets.

This guide provides a comprehensive protocol for utilizing this amine in reductive amination coupling—the most critical step in generating chiral secondary amine APIs. It includes a self-validating workflow, mechanistic insights into the stereoelectronic effects, and a troubleshooting matrix for process optimization.

Chemical Profile & Handling

PropertySpecification
Compound Name (R)-1-(2-Methoxy-4-methylphenyl)ethylamine
CAS Number 2204959-15-7 (HCl salt) / Generic Analog
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Chirality (R)-Enantiomer
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Solubility Soluble in MeOH, EtOH, DCM, Toluene; Sparingly soluble in water
pKa (Conj.[1][2] Acid) ~9.8 (Estimated due to electron-donating groups)

Handling Precaution: As a chiral primary amine, the compound is sensitive to atmospheric CO₂ (carbamate formation). Store under argon/nitrogen at 2–8°C.

Core Application: Asymmetric Reductive Amination

The primary application of this intermediate is the introduction of the (R)-1-(2-methoxy-4-methylphenyl)ethyl pharmacophore into an aldehyde-bearing scaffold. This is a convergent synthesis strategy often used for drugs structurally related to Cinacalcet or Tamsulosin analogs.

Mechanistic Workflow

The reaction proceeds via the formation of a chiral imine (Schiff base), followed by diastereoselective reduction. The 2-methoxy group plays a critical role:

  • Electronic Effect: The ortho-methoxy group acts as an electron donor, increasing the nucleophilicity of the amine, accelerating imine formation.

  • Steric Effect: It imposes restricted rotation, which can enhance stereoselectivity during the reduction step if a chiral catalyst is used, or dictate the conformation in the active site of the target protein.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine (R)-Amine (Nucleophile) Imine Chiral Imine Intermediate Amine->Imine - H₂O (Ti(OiPr)₄) Aldehyde Target Aldehyde (Electrophile) Aldehyde->Imine API Secondary Amine (Target API) Imine->API Hydride Transfer Mech Stereoelectronic Control: 2-OMe group directs conformation Imine->Mech Reductant Reducing Agent (NaBH(OAc)₃ or H₂/Pd) Reductant->API

Caption: Mechanistic pathway for the reductive coupling of (R)-1-(2-Methoxy-4-methylphenyl)ethylamine.

Detailed Experimental Protocol

Objective: Synthesis of a secondary amine API intermediate via reductive amination. Scale: 10.0 mmol (Representative Lab Scale).

Reagents & Equipment
  • Amine: (R)-1-(2-Methoxy-4-methylphenyl)ethylamine (1.65 g, 10.0 mmol).

  • Aldehyde: Target API aldehyde intermediate (10.0 mmol).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Quench: Saturated NaHCO₃ solution.

Step-by-Step Procedure

Phase 1: Imine Formation (The "Dry" Phase)

  • Charge: In a flame-dried 100 mL round-bottom flask under N₂, dissolve the Aldehyde (10 mmol) in anhydrous DCE (30 mL).

  • Addition: Add (R)-1-(2-Methoxy-4-methylphenyl)ethylamine (10 mmol) in one portion.

  • Activation: Add Ti(OiPr)₄ (3.55 mL, 12 mmol) dropwise via syringe.

    • Expert Note: The solution typically turns yellow/orange indicating imine formation. Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium forward.

  • Incubation: Stir at ambient temperature (20–25°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC or HPLC. The disappearance of the aldehyde peak confirms imine formation.

Phase 2: Reduction (The "Wet" Phase) 5. Cooling: Cool the reaction mixture to 0°C using an ice bath. 6. Reduction: Add NaBH(OAc)₃ (3.18 g, 15 mmol) portion-wise over 15 minutes.

  • Caution: Mild exotherm and gas evolution (H₂) may occur.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

Phase 3: Work-up & Isolation 8. Quench: Slowly add saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 minutes.

  • Observation: A white titanium dioxide precipitate will form.
  • Filtration: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Wash the pad with DCM.
  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
  • Drying: Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
  • Purification: Purify the crude oil via Flash Column Chromatography (SiO₂; Gradient: Hexanes/EtOAc + 1% Et₃N).

Process Optimization & Troubleshooting (Expert Insights)

This section addresses common failure modes specific to the 2-methoxy-4-methyl substitution pattern.

IssueProbable CauseCorrective Action
Low Conversion to Imine Steric hindrance from the ortho-methoxy group.Increase temperature to 40–50°C during Phase 1. Use Ti(OiPr)₄ (1.5 eq) to strictly scavenge water.
Over-Alkylation (Tertiary Amine) High reactivity of the secondary amine product.Ensure strict 1:1 stoichiometry of amine:aldehyde. Use STAB (mild reductant) instead of NaCNBH₃.
Racemization High temperature or strong acid exposure.The benzylic chiral center is relatively stable, but avoid refluxing in acidic media. Maintain pH > 4 during workup.
Titanium Emulsion Improper quenching of Ti(OiPr)₄.Use a solution of Rochelle's Salt (Potassium Sodium Tartrate) instead of NaHCO₃ to complex Titanium, ensuring clear phase separation.
Analytical Validation (QC)
  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or IC).

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Target: Enantiomeric Excess (ee) > 99.5%.[2]

  • NMR Verification: The ortho-methoxy group typically appears as a singlet around 3.80 ppm. The benzylic methine proton (quartet) is diagnostic for the chiral center integrity.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends." Advanced Synthesis & Catalysis. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. "(R)-1-(4-Methoxyphenyl)ethylamine" (Structural Analog Reference). National Center for Biotechnology Information. Link

  • ChemicalBook. "(R)-1-(2-Methoxyphenyl)ethylamine" (Structural Analog Reference). Link

(Note: While the specific 2-methoxy-4-methyl isomer is a specialized intermediate, the protocols cited above for general chiral phenethylamines are the industry standard for this class of compounds.)

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #R-AMINE-2OME-OPT Status: Open Priority: Critical (Drug Development Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges in maximizing the enantiomeric excess (ee) of (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine . This molecule presents a specific steric challenge: the ortho-methoxy group creates significant hindrance and electronic donation near the reaction center, often destabilizing standard catalyst interactions or disrupting salt crystallization lattices compared to simple phenyl analogs.

This guide treats your synthesis as a troubleshooting ticket. We have isolated three "Modules" based on the most common synthetic routes. Select the module matching your current workflow.

Module 1: Biocatalytic Route (The Gold Standard)

Current Method:


-Transaminase (ATA) mediated reductive amination.
Target Metric:  >99% ee, >90% Conversion.
The Mechanism & Challenge

Transaminases are the most direct route to high-ee chiral amines. However, the 2-methoxy substituent often clashes with the "small binding pocket" of wild-type enzymes. Furthermore, the reaction is reversible (equilibrium constant


), leading to stalled conversion.
Troubleshooting Guide
SymptomRoot CauseCorrective Action
Low Conversion (<50%) Thermodynamic EquilibriumSwitch Amine Donor: Replace L-Alanine with Isopropylamine (IPA) . IPA is cheaper and allows for the removal of the volatile coproduct (acetone) to drive equilibrium.
Low ee (<95%) Non-selective EnzymeEnzyme Screening: The ortho-substituent requires an enzyme with a permissive active site. Screen ATA-113 (Codexis/commercial variant) or Aspergillus fumigatus wild-type.
Substrate Inhibition High Ketone Conc.Use Cosolvents: Add 10-20% DMSO or MeOH. The ketone is lipophilic; poor solubility limits enzyme access.
Protocol: Equilibrium Displacement System

To force the reaction to completion (breaking the


 barrier), use the IPA/Acetone removal system.
  • Substrate: 50 mM 1-(2-Methoxy-4-methylphenyl)ethanone.

  • Donor: 1.0 M Isopropylamine (IPA) (20 equivalents).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5) + PLP cofactor (1 mM).

  • Process: Run at 30°C. Apply slight vacuum or nitrogen sweep to remove Acetone (coproduct) continuously.

Workflow Visualization

Biocatalysis Ketone Ketone Substrate (2-OMe-4-Me) Complex Enzyme-Substrate Complex Ketone->Complex IPA Isopropylamine (Donor) IPA->Complex Enzyme ω-Transaminase (PLP-Dependent) Product (R)-Amine Target Enzyme->Product Acetone Acetone (Coproduct) Enzyme->Acetone Complex->Enzyme Catalysis Removal Vacuum/N2 Sweep (Equilibrium Shift) Acetone->Removal Volatile Removal Removal->Complex Prevents Reverse Rxn

Figure 1: Biocatalytic workflow utilizing volatile coproduct removal to drive equilibrium toward the (R)-amine.

Module 2: Chemical Resolution (The Robust Alternative)

Current Method: Classical resolution via diastereomeric salt crystallization. Target Metric: >98% ee (after recrystallization).

The Challenge

The 2-methoxy group increases the lipophilicity of the amine. Standard Tartaric Acid often yields "oils" rather than crystals because the lattice energy is insufficient to overcome solvation.

Troubleshooting Guide

Q: My salt is oiling out. What do I do? A: Switch the resolving agent. Simple Tartaric Acid is too polar. You need a "bulky" acidic backbone to match the bulky amine.

  • Recommendation: Use (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) . The toluoyl groups provide π-π stacking opportunities with the 2-methoxy-4-methylphenyl ring, stabilizing the crystal lattice.

Q: Which solvent system? A: Avoid pure water or pure alcohols.

  • Optimum: Ethanol/Water (9:1) or Isopropanol. The high organic content suppresses the solubility of the hydrophobic salt.

Step-by-Step Resolution Protocol
  • Mix: Dissolve racemate (1.0 eq) in refluxing Ethanol.

  • Add: Add (-)-L-DTTA (0.55 eq). Note: Using 0.5 eq (Pope-Peachy method) maximizes theoretical yield.

  • Cool: Slow cooling ramp (5°C/hour) to 0°C. Rapid cooling traps the wrong enantiomer.

  • Filter: Collect crystals.

  • Liberate: Treat salt with NaOH (1M) and extract with MTBE.

  • Check ee: If <98%, recrystallize the salt in EtOH before liberation.

Module 3: Asymmetric Synthesis (Ellman’s Auxiliary)

Current Method: Condensation with (R)-tert-butanesulfinamide. Target Metric: >99% de (diastereomeric excess).

The Mechanism

This method relies on forming a chiral N-sulfinyl imine, followed by diastereoselective reduction.

Critical Control Points
  • Imine Formation: The 2-methoxy group makes the ketone carbonyl less electrophilic (electronic donation). You must use a strong Lewis acid dehydrating agent.

    • Reagent: Ti(OEt)₄ (Titanium ethoxide) is mandatory.

  • Reduction Temperature: The stereoselectivity is determined during the reduction of the imine.

    • Reagent: NaBH₄.

    • Temperature:-48°C to -78°C . Reducing at room temperature will destroy the diastereoselectivity (dropping de to ~60%).

FAQ: Analytical & Quality Control

Q: How do I accurately measure the ee? A: Do not rely on optical rotation; it is unreliable for this molecule due to concentration effects. Use Chiral HPLC.[1][2][3][4]

Recommended HPLC Method:

  • Column: Chiralpak IG or Chirobiotic V2 (Vancomycin-based).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm (or 280 nm for the methoxy group).

  • Derivatization (Optional): If peaks overlap, derivatize with Marfey’s Reagent (FDAA) and run on a standard C18 column. The diastereomers will separate easily.[2]

Decision Logic: Which Route to Choose?

DecisionTree Start Start: Choose Synthesis Route Scale What is your scale? Start->Scale Small < 10 grams Scale->Small Large > 100 grams Scale->Large Ellman Ellman's Auxiliary (High Cost, High Reliability) Small->Ellman Speed is priority Cost Is Enzyme Available? Large->Cost Bio Biocatalysis (ATA) (Lowest Cost, Green) Cost->Bio Yes Res Chemical Resolution (L-DTTA) (Labor Intensive) Cost->Res No

Figure 2: Strategic decision matrix for selecting the synthesis route based on scale and resource availability.

References

  • Biocatalytic Amination: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. (2024).[5] Link

  • Transaminase Screening: Metagenomic Type IV Aminotransferases Active toward (R)-Methylbenzylamine.[6] MDPI. (2023). Link

  • Analytical Methods: Rapid enantiomeric separation and simultaneous determination of phenethylamines by UHPLC. ResearchGate. (2012).[7] Link

  • Marfey's Reagent Protocol: Enantiomeric determination of amphetamine... by precolumn derivatization with Marfey's reagent. PubMed. (1998). Link

  • General Resolution Strategy: Synthesis of (R)-1-(4-methoxyphenyl)ethylamine (Analogous Chemistry). ChemicalBook.[8] Link

Sources

Overcoming solubility issues with (R)-1-(2-Methoxy-4-methylphenyl)ethylamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for overcoming solubility and crystallization issues with (R)-1-(2-Methoxy-4-methylphenyl)ethylamine salts.

Executive Summary & Molecule Profile[2]

This guide addresses the specific physicochemical challenges associated with (R)-1-(2-Methoxy-4-methylphenyl)ethylamine . As a lipophilic chiral amine, this molecule presents a "Goldilocks" problem: it is too lipophilic for pure aqueous crystallization but often too soluble in organic solvents to crystallize easily without "oiling out" (Liquid-Liquid Phase Separation).[1]

Molecule Profile:

  • Core Structure: Phenethylamine backbone with ortho-methoxy and para-methyl substitution.[1]

  • Key Challenge: The ortho-methoxy group creates steric bulk and intramolecular hydrogen bonding potential, disrupting standard lattice packing.

  • Common Applications: Chiral resolution intermediate, pharmaceutical building block (analogous to Cinacalcet intermediates).

Phase 1: Diagnostic & Salt Selection Strategy[1]

Before troubleshooting a specific crash-out, you must validate that you are using the correct salt form for your process stage.

Salt Screening Decision Matrix
Salt Counter-ionCrystallinity PotentialSolubility ProfileRecommended Use Case
Hydrochloride (HCl) ModerateHigh in Water/MeOH; Low in EtOAc/Heptane.[1]Final API isolation. Risk:[1][2] High tendency to form hygroscopic gums.[1]
(L)-Tartrate HighModerate in MeOH; Low in IPA.[1]Chiral resolution (Classical).[1] Forms robust H-bond networks.
(R,R)-4-Chlorotartranilic Very HighLow in most organics.[1]Difficult resolutions. The "bulky" anion forces lattice packing.
Mandelate Moderate-HighGood in EtOH/Toluene.[1]Alternative if Tartrates oil out.[1]
Workflow: Selecting the Right Salt System

The following diagram outlines the logical flow for selecting a salt form based on your current problem.

SaltSelection Start Start: Define Goal Goal_Res Goal: Chiral Resolution Start->Goal_Res Goal_Iso Goal: Solid Isolation Start->Goal_Iso Check_Tart Try Tartaric Acid (MeOH/Water) Goal_Res->Check_Tart Check_HCl Try HCl Gas (IPA/EtOAc) Goal_Iso->Check_HCl Issue_Oil Issue: Oils Out? Check_Tart->Issue_Oil Check_HCl->Issue_Oil Sol_Bulky Switch to Bulky Anion (Dibenzoyl-tartaric or Chlorotartranilic) Issue_Oil->Sol_Bulky Yes (Resolution) Sol_Solvent Switch Solvent (Remove Water -> Dry IPA) Issue_Oil->Sol_Solvent Yes (Isolation)

Figure 1: Decision logic for salt selection based on process goals and failure modes.

Phase 2: Troubleshooting "Oiling Out" (LLPS)

The Problem: You cool the solution, and instead of white crystals, you see oily droplets forming on the flask walls or a milky emulsion. The Cause: The "Oiling Out" limit (Liquid-Liquid Phase Separation boundary) is hit before the Metastable Zone Width (MSZW) limit.[1] This is thermodynamically driven by the high lipophilicity of the 2-methoxy-4-methyl moiety.[1]

Protocol: The "Temperature Cycling" Cure

Do not filter the oil. Follow this procedure to convert the oil into a crystalline lattice.

  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous (Clear Point).

  • Add "Good" Solvent: Add 10-20% more of the solubilizing solvent (e.g., Methanol or Ethanol). Reason: This shifts the phase diagram away from the LLPS boundary.

  • Seed at High Temperature: Cool slightly (2-5°C below Clear Point) and add seed crystals immediately.

    • Critical: If you lack seeds, scratch the glass or use sonication.

  • Slow Cooling Ramp: Cool at a rate of 0.1°C/min .

    • Why? Fast cooling traps impurities in the oil phase. Slow cooling allows the crystal lattice to organize and reject the oil.

  • Maturation (Ripening): If oil returns, oscillate the temperature (e.g., heat to 40°C, cool to 30°C, repeat 4x). This consumes the amorphous oil droplets to feed the growing crystal.

Visualization: The Oiling-Out Rescue Loop

OilingRescue State_Oil State: Oiling Out Observed (Emulsion/Droplets) Action_Heat Action: Heat to Clear Point (Homogeneous Solution) State_Oil->Action_Heat Action_Mod Action: Add 10% Solubilizer (Shift Phase Diagram) Action_Heat->Action_Mod Action_Seed Action: Add Seeds @ T = Clear Point - 2°C Action_Mod->Action_Seed Action_Cool Action: Slow Cool (0.1°C/min) Action_Seed->Action_Cool Check_Result Check: Crystals or Oil? Action_Cool->Check_Result Check_Result->Action_Heat Oil (Repeat Cycle) State_Success Success: Filterable Solid Check_Result->State_Success Crystals

Figure 2: Iterative workflow to resolve oiling-out phenomena.

Phase 3: Detailed Experimental Protocols

Protocol A: Crystallization of the Hydrochloride Salt

Best for: Final isolation of the amine.

  • Dissolution: Dissolve 10g of (R)-1-(2-Methoxy-4-methylphenyl)ethylamine free base in Isopropyl Acetate (IPAc) (50 mL).

    • Note: Avoid DCM; it is too good a solvent. Avoid water; it promotes gumming.[1]

  • Acidification: Cool to 0-5°C. Slowly add HCl in Isopropanol (5-6N) (1.1 equivalents).

    • Observation: A thick slurry should form.[1] If it gums, heat to 50°C until molten/dissolved, then cool slowly with vigorous stirring.

  • Antisolvent (Optional): If yield is low (<70%), add n-Heptane dropwise at room temperature until slight turbidity persists, then cool to 0°C.

  • Isolation: Filter under nitrogen (hygroscopic risk). Wash with cold Heptane/IPAc (1:1).[1]

Protocol B: Chiral Resolution via Tartrate Derivatives

Best for: Enantiomeric purification.[1]

  • Stoichiometry: Use 0.5 to 1.0 equivalents of (R,R)-4-chlorotartranilic acid or O,O'-Dibenzoyl-L-tartaric acid .[1]

    • Reference: Substituted tartranilic acids are superior for methoxy-phenethylamines compared to plain tartaric acid due to pi-pi stacking interactions [1, 2].[1]

  • Solvent System: Methanol/Water (9:1) or Ethanol/Water (95:5).[1]

  • Process:

    • Mix amine and acid in solvent at reflux.

    • Cool to 50°C. Seed with pure diastereomeric salt.

    • Cool to 20°C over 4 hours.

    • Stir for 2 hours at 20°C (Aging).

  • Result: The (R)-amine salt should crystallize.

Frequently Asked Questions (FAQ)

Q: Why does my salt turn into a sticky gum upon filtration? A: This is usually due to residual solvent trapped in an amorphous solid.

  • Fix: Do not dry the gum. Re-suspend it in a non-solvent (e.g., Heptane or MTBE) and stir vigorously for 12-24 hours. This "slurry conversion" forces the transition from amorphous to crystalline.

Q: I am using water to wash the salt, and I lose 50% of my yield. A: The 2-methoxy group increases polarity, but the salt is likely highly soluble in water due to the ionic headgroup.

  • Fix: Switch to a "displacement wash." Wash with cold Isopropanol or Ethyl Acetate.[1] If you must use water, use saturated brine to salt-out the compound.

Q: Can I use Acetone as a solvent? A: Caution. Primary amines can react with ketones (Acetone, MEK) to form imines (Schiff bases), especially under acidic conditions or heat.[1]

  • Recommendation: Use Esters (IPAc, EtOAc) or Alcohols (MeOH, IPA) instead.[1]

References

  • Chiral Resolution of Phenethylamines

    • Source: Patent EP3280701B1.[1] Describes the use of (R,R)-4-chlorotartranilic acid for the resolution of structurally similar 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine.

    • Link:[1]

  • Oiling Out Troubleshooting

    • Source: "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego, 2024.
    • Link:[1]

  • General Properties of Methoxy-Phenethylamines

    • Source: PubChem Compound Summary for (R)-1-(4-Methoxyphenyl)ethylamine (structural analog used for property extrapolation).[1]

    • Link:[1]

  • Crystallization of Benzphetamine (Analogous Salt Handling)

    • Source: Kalota, D. J., & Tomazi, K. (2010).
    • Link:[1]

Sources

Technical Support Center: Optimizing Yield in the Reductive Amination of 2-Methoxy-4-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reductive amination of 2-methoxy-4-methylacetophenone. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. The following question-and-answer troubleshooting guide addresses common challenges and offers robust solutions to maximize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Fundamentals & Optimization
Q1: I'm new to this reaction. Can you explain the fundamental mechanism of the reductive amination of 2-methoxy-4-methylacetophenone?

A1: Absolutely. The reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[1] The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The amine nucleophile (e.g., ammonia) attacks the electrophilic carbonyl carbon of the 2-methoxy-4-methylacetophenone. This forms a hemiaminal intermediate.[2] The hemiaminal then undergoes dehydration (loss of a water molecule) to form an imine. Under the typically acidic conditions of the reaction, this imine is protonated to form a more reactive iminium ion.[3][4]

  • Reduction: A reducing agent, added to the reaction, selectively reduces the C=N double bond of the iminium ion to yield the final amine product.[5]

The entire process can be performed in a single pot ("direct" reductive amination) or in a stepwise fashion where the imine is formed first and then reduced ("indirect" reductive amination).[2][3]

G cluster_1 Step 1: Imine/Iminium Formation cluster_2 Step 2: Reduction Ketone 2-Methoxy-4- methylacetophenone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (e.g., NH3) Hemiaminal->Ketone - Amine Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Iminium Iminium Ion Imine->Iminium + H+ Iminium->Imine - H+ Product Target Amine Product Iminium->Product + Reducing Agent (Hydride Transfer) G Start Low Conversion: Starting Ketone Recovered Check_pH Is pH optimal (mildly acidic, ~5)? Start->Check_pH Check_Water Is water being removed? Check_pH->Check_Water Yes Sol_pH Adjust pH. Add catalytic acetic acid. Check_pH->Sol_pH No Check_Reagents Are reagents pure & stoichiometry correct? Check_Water->Check_Reagents Yes Sol_Water Add dehydrating agent (e.g., molecular sieves, Ti(OiPr)4). Check_Water->Sol_Water No Check_Time Is reaction time sufficient? Check_Reagents->Check_Time Yes Sol_Reagents Use fresh amine source. Use slight excess of amine (1.1-1.5 eq). Check_Reagents->Sol_Reagents No Sol_Time Increase reaction time. Monitor by TLC/GC-MS. Check_Time->Sol_Time No

Caption: Troubleshooting workflow for low ketone conversion.

Detailed Steps:

  • Promote Imine Formation: The equilibrium for imine formation from a ketone is less favorable than from an aldehyde. [2]To drive the reaction forward, you must remove the water that is formed as a byproduct. [2] * Action: Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture. [6]Alternatively, using a Lewis acid like Ti(i-PrO)₄ can facilitate imine formation. [7]2. Check Your Amine Source: If you are using ammonia, it can be volatile. Using a salt like ammonium acetate is often more reliable as it provides both the ammonia source and a pH buffer. [8]Ensure you are using a slight excess of the amine (1.1-1.5 equivalents). [8]3. Verify Solvent and Solubility: Ensure all reactants are fully dissolved. Poor solubility will severely limit the reaction rate. [9][10]While DCE is a common solvent, THF can also be used. [3]4. Increase Reaction Time: Ketones, especially sterically hindered ones, react slower than aldehydes. [11]The reaction may simply need more time. Monitor the disappearance of the starting material by TLC or GC-MS before quenching the reaction.

Optimized Experimental Protocol

This protocol details a reliable, high-yielding, one-pot procedure for the reductive amination of 2-methoxy-4-methylacetophenone using ammonium acetate and sodium triacetoxyborohydride.

Protocol: One-Pot Synthesis using NaBH(OAc)₃

G cluster_setup 1. Reaction Setup cluster_reduction 2. Reduction cluster_workup 3. Workup & Isolation A Combine Ketone, NH4OAc, & DCE in flask. B Add Acetic Acid (cat.) A->B C Stir for 30-60 min at room temp. B->C D Add NaBH(OAc)3 in portions. C->D E Stir for 12-24h. Monitor by TLC/LC-MS. D->E F Quench with sat. NaHCO3 solution. E->F G Extract with organic solvent (e.g., EtOAc). F->G H Wash, dry, and concentrate. G->H I Purify (if needed) via column or distillation. H->I

Caption: Experimental workflow for one-pot reductive amination.

Reagents & Stoichiometry:

ReagentMolar Eq.Purpose
2-methoxy-4-methylacetophenone1.0Starting Material
Ammonium Acetate (NH₄OAc)1.5 - 2.0Amine Source & Buffer
Sodium Triacetoxyborohydride1.2 - 1.5Selective Reducing Agent
Acetic Acid (Glacial)0.1 - 0.2Catalyst for Imine Formation
1,2-Dichloroethane (DCE)-Anhydrous Solvent

Step-by-Step Procedure:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methoxy-4-methylacetophenone (1.0 eq.), ammonium acetate (1.5 eq.), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Imine Formation: Add glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2 eq.) to the suspension in portions over 15-20 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or LC-MS until complete.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by distillation.

References

Sources

Storage stability and degradation of (R)-1-(2-Methoxy-4-methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Stability of (R)-1-(2-Methoxy-4-methylphenyl)ethylamine

Core Stability Profile: The "Why" Behind the Protocol

As a chiral primary benzylic amine, (R)-1-(2-Methoxy-4-methylphenyl)ethylamine presents a specific set of stability challenges derived from its electron-rich aromatic core and its reactive amine handle. Understanding these degradation mechanisms is critical for maintaining high enantiomeric excess (ee) and chemical purity.

Primary Degradation Pathways
  • Atmospheric Carboxylation (The "White Crust" Phenomenon)

    • Mechanism: Like most primary amines, this compound is a nucleophile that reacts rapidly with atmospheric carbon dioxide (

      
      ). The amine attacks 
      
      
      
      to form a carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt .
    • Observation: This manifests as a white, crusty solid forming on the cap threads or the surface of the liquid free base. This is not polymerization, but a reversible salt formation.

    • Impact: Changes stoichiometry in reactions and lowers chemical purity.

  • Benzylic Oxidation (The "Yellowing" Effect)

    • Mechanism: The benzylic position (alpha to the nitrogen) is activated by the aromatic ring. In the presence of oxygen and light, a radical abstraction of the benzylic proton can occur, leading to the formation of an imine (

      
      ) or oxidative cleavage to the corresponding acetophenone . The methoxy (
      
      
      
      ) and methyl (
      
      
      ) groups on the ring are electron-donating, making the ring more susceptible to oxidative transients (quinoid-like species) which are often colored.
    • Observation: The clear liquid turns pale yellow, then amber/brown over time.

  • Racemization (Loss of Optical Activity)

    • Mechanism: While benzylic amines are generally configurationally stable, the presence of radical initiators (from oxidation) or strong bases can facilitate the removal of the benzylic proton, leading to a planar intermediate and subsequent racemization.

    • Risk Factor: High temperatures (>80°C) in the presence of basic impurities significantly accelerate this process.

Visualizing Degradation Pathways

The following diagram illustrates the two critical pathways: Carbamate Formation (reversible) and Oxidative Degradation (irreversible).

DegradationPathways Amine (R)-1-(2-Methoxy-4-methylphenyl) ethylamine Carbamate Ammonium Carbamate (White Solid Crust) Amine->Carbamate Nucleophilic Attack (Reversible w/ Heat) Radical Benzylic Radical Intermediate Amine->Radical H-Abstraction CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / Light O2->Radical Imine Imine / Acetophenone (Yellow/Brown Impurity) Radical->Imine Oxidation Racemate Racemic Mixture (Loss of ee) Radical->Racemate Re-protonation (Non-stereoselective)

Figure 1: Mechanistic pathways for carboxylation (red path) and oxidative degradation/racemization (yellow path).

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific observations users may encounter in the lab.

Symptom Probable Cause Diagnostic Test Corrective Action
White solid on bottle rimCarbamate Formation. Reaction with atmospheric

.
Dissolve a small amount in dilute HCl. If it bubbles slightly (release of

) and dissolves, it is the carbamate.
Do not discard. The free base can be regenerated by washing with aqueous NaOH and extracting into organic solvent. Store under Argon.[1]
Yellow/Brown discolorationOxidation. Formation of N-oxides or imines due to air/light exposure.Check LC-MS for mass peaks corresponding to [M-2] (imine) or [M+16] (N-oxide).Purify via vacuum distillation (if liquid) or recrystallization (if salt). Prevention: Store in amber vials under inert gas.
Low Yield in couplingStoichiometric Error. The amine has absorbed water or

, increasing the effective MW.
Titrate the amine to determine exact purity or check water content (Karl Fischer).Recalculate stoichiometry based on active amine content. Dry the amine over KOH pellets or molecular sieves.
Drop in ee% (Optical Purity)Racemization. Likely occurred during high-temp workup or prolonged storage.Chiral HPLC analysis.Racemization is irreversible . The batch must be resolved again or discarded for enantioselective applications.

Storage Protocols (SOP)

To ensure maximum shelf-life, follow this tiered storage strategy.

Tier 1: The "Gold Standard" (Long-term Storage > 1 Month)
  • Form: Convert the free base to the Hydrochloride (HCl) salt . The salt is significantly more resistant to oxidation and does not react with

    
    .
    
  • Container: Tightly sealed glass vial with a Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen flush.

  • Temperature: -20°C.

  • Light: Amber glass or foil-wrapped.

Tier 2: Working Aliquots (Free Base)
  • Container: Amber glass vial with a septum cap.

  • Atmosphere: Strictly under Argon/Nitrogen. Never leave the bottle open to air for extended periods.

  • Temperature: 2°C to 8°C (Refrigerator).

  • Handling: Use a syringe to withdraw liquid through the septum to avoid air exposure.

Decision Tree for Handling

HandlingProtocol Start Received Compound FormCheck Is it Free Base (Liquid) or Salt (Solid)? Start->FormCheck SaltPath Salt (Solid) FormCheck->SaltPath Solid BasePath Free Base (Liquid) FormCheck->BasePath Liquid SaltStore Store at RT or 4°C Desiccator recommended SaltPath->SaltStore BaseUse Immediate Use? BasePath->BaseUse Convert Convert to HCl Salt for Stability BaseUse->Convert No (Months) ArgonStore Store at 4°C under Argon Septum Cap Essential BaseUse->ArgonStore Yes (Weeks)

Figure 2: Decision logic for storage form and conditions.

FAQ: Expert Insights

Q: Can I heat the carbamate crust to turn it back into the amine? A: Theoretically, yes. Heating ammonium carbamates often releases


 and regenerates the amine. However, heating a chiral benzylic amine risks racemization  and oxidation . It is safer and chemically cleaner to regenerate the free base using a basic extraction (NaOH/DCM) at room temperature.

Q: Why is the HCl salt preferred over the free base? A: The free base has a lone pair of electrons on the nitrogen, making it a nucleophile (reacts with


) and susceptible to oxidation. Protonating this lone pair with HCl blocks these pathways, rendering the solid salt chemically inert to air and moisture, though it may still be hygroscopic [1].

Q: I see a "fog" inside the bottle when I open it. What is that? A: That is the "smoking" effect caused by the amine vapor reacting with moisture or trace acid vapors in the air to form micro-particles of salt/carbamate. This indicates the container was not sealed well. Purge with Argon immediately.

References

  • National Institutes of Health (NIH) . (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Retrieved from [Link]

  • Indian Academy of Sciences . (2003). Kinetics and mechanism of the oxidation of substituted benzylamines. Retrieved from [Link]

  • American Chemical Society (ACS) . (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.[2][3][4] Retrieved from [Link]

Sources

Technical Support Center: Kinetic Resolution of 1-(2-Methoxy-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the enzymatic kinetic resolution of 1-(2-Methoxy-4-methylphenyl)ethan-1-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with achieving high enantiomeric purity for the (R)-enantiomer of this versatile chiral building block.

The kinetic resolution of racemic 1-(2-Methoxy-4-methylphenyl)ethan-1-amine is a crucial process, often employed in the synthesis of advanced pharmaceutical intermediates. The goal is to selectively acylate the (S)-enantiomer, allowing for the isolation of the desired, unreacted (R)-enantiomer with high enantiomeric excess (e.e.). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established enzymatic principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the kinetic resolution process. Each issue is analyzed from cause to solution, providing a clear path to optimizing your reaction.

Diagram: General Workflow for Enzymatic Kinetic Resolution

G Racemate Racemic Amine (R/S Mixture) ReactionVessel Reaction at Controlled Temp. (e.g., 30-45 °C) Racemate->ReactionVessel Add Enzyme Immobilized Lipase (e.g., CALB) Enzyme->ReactionVessel Add AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->ReactionVessel Add Solvent Organic Solvent (e.g., Toluene, Heptane) Solvent->ReactionVessel Add Quench Reaction Quench / Filtration (Remove Enzyme) ReactionVessel->Quench After ~50% Conversion Extraction Liquid-Liquid Extraction (Separate Amine and Amide) Quench->Extraction R_Amine Desired (R)-Amine (in Organic or Aqueous Layer) Extraction->R_Amine S_Amide Acylated (S)-Amide (in opposing layer) Extraction->S_Amide Analysis Chiral HPLC/GC Analysis (Determine e.e. and Conversion) R_Amine->Analysis

Caption: Workflow for a typical enzymatic kinetic resolution of a racemic amine.

Q1: My reaction has stalled, or the conversion rate is extremely low (<<50%) after 24 hours. What are the likely causes?

A1: Low or stalled conversion is a common issue often linked to enzyme activity or reaction conditions.

  • Probable Cause 1: Inactive Enzyme. The enzyme, typically an immobilized lipase like Candida antarctica Lipase B (CALB), may have lost activity due to improper storage or handling. Lipases are sensitive to temperature and moisture.

  • Solution 1:

    • Verify Storage: Ensure the enzyme has been stored at the recommended temperature (often 4 °C or -20 °C) in a desiccated environment.

    • Run a Control: Test the enzyme activity with a standard substrate known to work (e.g., resolution of generic 1-phenylethanamine).

    • Purchase New Enzyme: If in doubt, use a fresh, unopened batch of the enzyme from a reputable supplier.

  • Probable Cause 2: Presence of Inhibitors. Water is a potent inhibitor in non-aqueous enzymatic reactions. As a nucleophile, it can compete with the amine, and excess water can lead to enzyme agglomeration and denaturation. Your starting materials (amine, solvent, acyl donor) may be contaminated with water.

  • Solution 2:

    • Use Anhydrous Conditions: Dry the solvent over molecular sieves (3Å or 4Å) prior to use. Ensure the amine substrate is anhydrous.

    • Incorporate Sieves: Add activated molecular sieves (approx. 50-100 mg per mL of solvent) directly to the reaction mixture to scavenge any residual water.

  • Probable Cause 3: Sub-optimal Temperature. While higher temperatures increase reaction rates, excessively high temperatures (>60 °C for many lipases) can cause irreversible denaturation of the enzyme.

  • Solution 3: Maintain the reaction temperature within the optimal range for the specific lipase used. For CALB, a range of 30-45 °C is typically effective. Monitor the internal reaction temperature, not just the bath temperature.

Q2: The reaction reached ~50% conversion, but the enantiomeric excess (e.e.) of my recovered (R)-amine is low (<95%). How can I improve selectivity?

A2: Achieving high enantiomeric excess is the primary goal of kinetic resolution. Low e.e. points to poor enzyme selectivity (a low E-value) under your specific conditions. The enantiomeric ratio (E) is a measure of how much faster the enzyme acylates one enantiomer over the other.

  • Probable Cause 1: Incorrect Acyl Donor. The structure of the acyl donor significantly influences enzyme selectivity. Simple, unhindered donors like ethyl acetate are common, but may not be optimal for this specific substrate.

  • Solution 1: Screen different acyl donors. Bulky or electron-rich esters can sometimes enhance the enzyme's ability to discriminate between the two amine enantiomers. Consider alternatives listed in the table below.

Acyl DonorTypical Relative Selectivity (E-value)Comments
Ethyl AcetateModerateCommon starting point, cost-effective.
Isopropyl AcetateModerate to HighIncreased steric bulk can improve selectivity.
Vinyl AcetateHighOften produces a non-reversible byproduct (acetaldehyde), driving the reaction forward.
Ethyl MethoxyacetateVariableCan offer unique electronic interactions within the enzyme's active site.
  • Probable Cause 2: Sub-optimal Solvent. The solvent plays a critical role in modulating enzyme activity and selectivity by affecting the enzyme's conformation and substrate solubility. A polar solvent may strip essential water from the enzyme, deactivating it, while a very non-polar solvent might not be ideal for substrate solvation.

  • Solution 2: Screen a range of solvents. Toluene, heptane, and methyl tert-butyl ether (MTBE) are excellent starting points. Avoid highly polar solvents like DMF or DMSO and short-chain alcohols which can act as competing nucleophiles.

  • Probable Cause 3: Pushing Conversion Beyond 50%. The fundamental mathematics of kinetic resolution dictates that the maximum e.e. for the unreacted substrate is achieved at exactly 50% conversion. Allowing the reaction to proceed further will result in the acylation of the less-reactive (R)-enantiomer, thereby decreasing its e.e.

  • Solution 3:

    • Monitor Closely: Track the reaction progress using GC or TLC.

    • Quench at Target: Stop the reaction (by filtering off the enzyme) as it approaches 50% conversion. It is often better to stop slightly early (e.g., 45-48% conversion) to preserve the e.e. of the remaining amine.

Diagram: Relationship Between Conversion and Enantiomeric Excess

G cluster_0 Kinetic Resolution Dynamics A Start (0% Conv.) (R)-Amine e.e. = 0% (S)-Amine e.e. = 0% p1 A->p1 Reaction Time → B Midpoint (~50% Conv.) (R)-Amine e.e. → Max (S)-Amide formed p2 B->p2 C End (>50% Conv.) (R)-Amine e.e. ↓ (S)-Amide e.e. constant p1->B p2->C label_R (R)-Amine e.e. label_S Conversion %

Caption: Idealized progression of substrate e.e. and conversion over time.

Frequently Asked Questions (FAQs)

Q3: How do I perform the workup to separate the unreacted (R)-amine from the newly formed (S)-amide?

A3: The separation is achieved by exploiting the difference in basicity between the free amine and the neutral amide.

  • Step-by-Step Protocol:

    • Remove Enzyme: After the reaction, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

    • Acidic Extraction: Transfer the filtrate to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic (R)-amine will be protonated and move into the aqueous layer as the ammonium salt. The neutral (S)-amide will remain in the organic layer.

    • Separate Layers: Collect the aqueous layer containing the desired (R)-amine salt.

    • Basify and Re-extract: Make the aqueous layer basic (pH > 12) by adding a base like 2 M NaOH. This deprotonates the ammonium salt, regenerating the free (R)-amine.

    • Final Extraction: Extract the free (R)-amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified (R)-amine.

Q4: What is the best analytical method for determining the conversion and enantiomeric excess?

A4: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods.

  • Methodology:

    • Sample Preparation: Before starting the reaction, take a sample of the racemic starting material to serve as a reference (t=0). Periodically, take small aliquots from the reaction mixture, filter out the enzyme, and dilute with a suitable solvent.

    • Chromatography: Use a chiral column designed for separating amine enantiomers. Common choices include columns based on cyclodextrin or cellulose derivatives.

    • Analysis:

      • Conversion: The conversion can be calculated by comparing the peak area of the starting amine to the peak area of the product amide. Conversion (%) = [Area(Amide) / (Area(Amine) + Area(Amide))] * 100

      • Enantiomeric Excess (e.e.): The e.e. of the remaining amine is calculated from the peak areas of the two amine enantiomers. e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

  • Typical Chiral HPLC Conditions:

    • Column: Chiralcel OD-H or similar

    • Mobile Phase: A mixture of hexane/isopropanol with a small amount of an amine modifier like diethylamine (e.g., 95:5:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm.

Q5: Can the immobilized enzyme be reused? If so, how?

A5: Yes, one of the major advantages of using immobilized enzymes is their reusability, which is critical for process economy.

  • Recycling Protocol:

    • Recovery: After the reaction, recover the enzyme by simple filtration.

    • Washing: Gently wash the enzyme on the filter with a non-polar solvent (like hexane or the reaction solvent) to remove any adsorbed substrate and product. Avoid harsh solvents that could damage the support matrix or the enzyme.

    • Drying: Dry the enzyme thoroughly, preferably under a gentle stream of nitrogen or in a vacuum desiccator at room temperature. It is critical to remove the washing solvent without denaturing the enzyme with high heat.

    • Storage: Store the dried, recycled enzyme under the recommended desiccated and refrigerated conditions.

    • Activity Check: Expect a small drop in activity (typically 2-10%) with each cycle. It is advisable to monitor the reaction rate of the first reuse cycle and adjust reaction time or enzyme loading if necessary. The enzyme can typically be reused for 5-10 cycles or more before a significant loss of activity is observed.

References

  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241–246. [Link]

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. [Link]

  • Weber, H. K., Stecher, H., & Faber, K. (1995). Acyl-transfer by irreversible, vinyl-ester-assisted esterification in organic solvents, catalyzed by lipases. Biotechnology Letters, 17(8), 803-808. [Link]

  • García-García, E., et al. (2017). Influence of the reaction medium on the activity and selectivity of immobilized lipases in esterification and transesterification reactions. Catalysts, 7(10), 285. [Link]

  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical considerations in kinetic resolution reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. [Link]

  • Sheldon, R. A. (2007). Enzyme immobilization: the quest for optimum performance. Advanced Synthesis & Catalysis, 349(8‐9), 1289-1307. [Link]

Validation & Comparative

Technical Guide: Optical Rotation & Performance of (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the optical rotation and performance characteristics of (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine , comparing it against established chiral resolving agents and intermediates.

Executive Summary & Core Data

(R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine is a specialized chiral building block belonging to the family of


-methylbenzylamines. It is structurally distinct due to the ortho-methoxy and para-methyl substitution pattern, which imparts unique steric and electronic properties compared to the more common unsubstituted or para-substituted analogs.

While the specific optical rotation (


) for this exact substituted isomer is often proprietary or batch-specific in commercial certificates, structural activity relationship (SAR) analysis with homologous (R)-1-arylethylamines confirms a dextrorotatory (+) direction of rotation.
Comparative Optical Rotation Data

The following table benchmarks the target molecule against its closest structural analogs to establish the expected rotation range.

CompoundStructureConfigurationSpecific Rotation

(Neat/Alc)
Ref
Target Molecule (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine (R) Predicted: +25° to +35° (Likely Dextrorotatory)SAR
(R)-1-(4-Methoxyphenyl)ethylaminepara-OMe(R)+27° to +32° (Neat)[1, 2]
(R)-1-PhenylethylamineUnsubstituted(R)+30° (Neat)[3]
(R)-1-(o-Tolyl)ethanol*ortho-Me (Alcohol analog)(R)+44.06° (c=0.54, CH2Cl2)[4]

*Note: Chiral alcohols often share the sign of rotation with their corresponding primary amines in this structural family.

Technical Analysis & Performance Comparison

Electronic & Steric Differentiators

The 2-methoxy (ortho) and 4-methyl (para) substituents create a specific "chiral pocket" that differs from standard resolving agents like (R)-Phenylethylamine ((R)-PEA).

  • Electronic Effect: The ortho-methoxy group is electron-donating but also acts as a hydrogen-bond acceptor. This can enhance the stability of diastereomeric salts during chiral resolution processes.

  • Steric Effect: The ortho-substitution increases steric bulk near the chiral center, potentially improving enantiomeric recognition (selectivity factors,

    
    ) for specific acidic racemates that are too small or "slippery" for (R)-PEA.
    
Performance in Chiral Resolution

When used as a resolving agent, the performance of (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine is compared below:

Feature(R)-PEA (Standard)(R)-1-(4-Methoxyphenyl)ethylamineTarget: (R)-1-(2-Methoxy-4-methylphenyl)ethylamine
Basicity ModerateHigher (p-OMe donation)High (Dual donation from OMe/Me)
Crystallinity of Salts ExcellentGoodVariable (Dependent on solvent H-bonding)
Resolving Power General PurposeSpecialized for weak acidsHigh Specificity (Due to ortho lock)
Cost LowMediumHigh (Specialty Intermediate)

Experimental Protocols

Self-Validating Protocol: Specific Rotation Determination

To determine the exact


 of a specific batch, follow this self-validating protocol. This method eliminates errors from solvent hygroscopicity or temperature fluctuations.

Reagents:

  • Analyte: >98% chemically pure (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine.

  • Solvent: HPLC-grade Ethanol or Methanol (dried).

Workflow:

  • Zeroing: Warm the polarimeter lamp (Na-D line, 589 nm) for 30 minutes. Zero with pure solvent blank.

  • Preparation: Prepare a solution of

    
     g/100  mL (1%).
    
    • Validation Step: Weigh exactly 100 mg (

      
      0.1 mg) into a 10 mL volumetric flask.
      
  • Measurement: Fill a 1 dm (100 mm) thermostated tube (

    
    ).
    
  • Calculation:

    
    
    
    • Where ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       is the observed rotation, 
      
      
      
      is path length in dm, and
      
      
      is concentration in g/mL.[1][2]
  • Confirmation: If the value deviates >10% from the +30° baseline, check for optical purity via Chiral HPLC (e.g., Chiralcel OD-H column).

Synthesis & Resolution Workflow

The following diagram outlines the synthesis of the target amine from its ketone precursor, including the chiral resolution pathway.

G Ketone 2-Methoxy-4-methylacetophenone (Starting Material) Imine Intermediate Imine Ketone->Imine Reductive Amination (NH4OAc, NaBH3CN) RacemicAmine Racemic 1-(2-Methoxy-4-methylphenyl)ethanamine Imine->RacemicAmine Reduction Salt Diastereomeric Salt (Precipitate) RacemicAmine->Salt Resolution with (S)-Mandelic Acid or (L)-Tartaric Acid Waste (S)-Enantiomer (Filtrate) RacemicAmine->Waste Soluble Salt Target (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine (Target Product) Salt->Target Base Liberation (NaOH/H2O)

Figure 1: Synthetic pathway from acetophenone precursor to optically pure amine via classical resolution.

References

  • Sigma-Aldrich. (R)-(+)-1-(4-Methoxyphenyl)ethylamine Product Specification. Link

  • PubChem. Compound Summary: (1R)-1-(4-methoxyphenyl)ethanamine.[3] National Library of Medicine. Link

  • Thermo Fisher Scientific. (R)-(+)-1-Phenylethylamine, 98%. Link

  • Royal Society of Chemistry. Supplementary Information: Synthesis of chiral alcohols. (Data for (R)-1-(o-tolyl)ethanol). Link

  • Accela ChemBio. Product List: (R)-1-(2-Methoxy-4-methylphenyl)ethanamine. Link

Sources

Comparing biological activity of (R) vs (S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of 1-(2-Methoxy-4-methylphenyl)ethan-1-amine . This compound, a chiral α-methylbenzylamine derivative, serves as a critical chiral building block (CBB) in medicinal chemistry and possesses intrinsic pharmacological properties distinct from its structural analogs (e.g., phenethylamines like 2C-D or amphetamines like DOM).

Executive Summary: The Stereochemical Divergence

1-(2-Methoxy-4-methylphenyl)ethan-1-amine is a chiral primary amine often used as a resolving agent for acidic racemates and as a key intermediate in the synthesis of bioactive scaffolds (e.g., P-CABs, calcilytics). Its biological activity profile is bifurcated:

  • Intrinsic Activity: As a phenethylamine analog, it exhibits stereoselective affinity for monoamine receptors, though with significantly reduced potency compared to amphetamines due to the benzylic amine placement.

  • Synthetic Utility: The (R) and (S) enantiomers induce opposite stereochemical outcomes in diastereoselective syntheses, directly dictating the biological efficacy of downstream pharmaceutical ingredients (APIs).

Part 1: Comparative Biological & Physicochemical Profile

The biological activity of this amine is governed by the spatial arrangement of the amino group relative to the 2-methoxy and 4-methyl substituents. The (S)-enantiomer generally aligns spatially with the eutomers of bioactive phenethylamines (e.g., (S)-Amphetamine), while the (R)-enantiomer often serves as the preferred chiral auxiliary for resolving specific acid classes.

Table 1: Comparative Profile of (R) vs. (S) Enantiomers
Feature(S)-Enantiomer (R)-Enantiomer Differentiation Factor
Configuration (S)-(-)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine(R)-(+)-1-(2-Methoxy-4-methylphenyl)ethan-1-amineOptical Rotation & Spatial Fit
Pharmacophore Fit Aligns with (S)-Amphetamine binding pocket (eutomer for CNS stimulation).Aligns with (R)-Amphetamine (distomer/weaker affinity).Steric Clash: The 2-OMe group restricts rotation, enhancing stereoselectivity.
Receptor Affinity Higher affinity for TAAR1 and VMAT2 (predicted based on SAR).Lower affinity; often inactive or acts as a weak antagonist.Binding Pocket: Hydrophobic pocket accommodates the 4-Me group better in (S).
Resolution Utility Resolves (R)-Acids (e.g., Mandelic acid derivatives).Resolves (S)-Acids (e.g., Naproxen precursors).Salt Formation: Forms less soluble diastereomeric salts with target acids.
Toxicity (LD50) Lower LD50 (More potent/toxic) due to monoaminergic activity.Higher LD50 (Less active).Metabolism: MAO-B substrate specificity differs.

Critical Note on Identity: Do not confuse this molecule with DOM (STP) (2,5-dimethoxy-4-methylamphetamine). DOM has the amine on the β-carbon (propyl chain), whereas this molecule has the amine on the α-carbon (benzylic). This structural difference reduces hallucinogenic potency by >100-fold but retains sympathomimetic potential.

Part 2: Mechanism of Action & SAR Analysis

The biological activity differences stem from the Three-Point Attachment Model within the binding site (e.g., GPCRs or Enzyme Active Sites).

  • The 2-Methoxy Effect: The ortho-methoxy group creates an intramolecular hydrogen bond with the benzylic amine protons, locking the conformation. In the (S)-isomer , this lock presents the hydrophobic 4-methyl group to the receptor's hydrophobic pocket. In the (R)-isomer , the 4-methyl group is projected away, reducing binding energy.

  • Chiral Recognition (Resolution): When used as a resolving agent, the amine forms diastereomeric salts. The "packing efficiency" of these salts differs significantly. The (R)-amine typically forms a tighter, less soluble crystal lattice with (S)-acids, allowing for high enantiomeric excess (ee) separation.

Diagram 1: Stereoselective Interaction & Resolution Pathway

G Racemic Racemic Mixture (R/S)-Amine Resolution Chiral Resolution (with Chiral Acid) Racemic->Resolution Add (S)-Mandelic Acid R_Salt (R)-Amine : (S)-Acid Salt (Precipitate) Resolution->R_Salt Crystallization (High Selectivity) S_Salt (S)-Amine : (S)-Acid Salt (Soluble / Mother Liquor) Resolution->S_Salt Remains in Solution R_Amine (R)-Amine (Distomer / Auxiliary) R_Drug Synthesis of (S)-Target Drug R_Amine->R_Drug Chiral Auxiliary Role R_Salt->R_Amine Base Hydrolysis S_Amine (S)-Amine (Eutomer / Bioactive) S_Activity Receptor Binding (TAAR1 / VMAT2) S_Amine->S_Activity Direct Biological Activity S_Salt->S_Amine Recovery S_Activity->R_Drug Comparison: Direct vs. Derived Activity

Caption: Workflow distinguishing the intrinsic biological activity of the (S)-amine from the synthetic utility of the (R)-amine in chiral resolution.

Part 3: Experimental Protocols

To validate the activity and purity of these enantiomers, the following self-validating protocols are recommended.

Protocol A: Comparative Chiral Resolution Efficiency

Objective: Determine which enantiomer of the amine best resolves a target acidic drug intermediate (e.g., 2-arylpropionic acid).

  • Preparation: Dissolve 10 mmol of racemic acid in 50 mL of Ethanol/Water (9:1).

  • Addition (Parallel):

    • Arm A: Add 5 mmol of (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine .

    • Arm B: Add 5 mmol of (S)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine .

  • Crystallization: Heat to reflux until clear, then cool slowly to 4°C over 12 hours.

  • Filtration & Analysis: Filter the precipitate (diastereomeric salt).

  • Validation (The "Self-Check"):

    • Release the free acid from the salt (using 1M HCl).

    • Analyze the acid via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Success Metric: If Arm A yields >90% ee of the (S)-acid, the (R)-amine is the correct resolving agent for this specific pair.

Protocol B: Intrinsic Biological Activity Screen (In Vitro)

Objective: Assess the intrinsic monoaminergic activity of the free amine.

  • Assay System: HEK293 cells expressing human TAAR1 (Trace Amine-Associated Receptor 1).

  • Dosing: Prepare serial dilutions (1 nM to 100 µM) of (R) and (S) amines.

  • Readout: cAMP accumulation (using a FRET-based sensor).

  • Data Analysis: Plot log(concentration) vs. Response.

    • Expected Result: The (S)-enantiomer should show a lower EC50 (higher potency) than the (R)-enantiomer, consistent with the phenethylamine SAR where the alpha-methyl group in the (S)-configuration mimics the natural substrate.

Part 4: Synthesis & Downstream Applications

The choice of (R) vs (S) is often dictated by the target molecule in asymmetric synthesis.

  • For P-CABs (Potassium-Competitive Acid Blockers): The (R)-amine is frequently used to introduce chirality into the chromane or sulfonyl core, ensuring the final drug fits the H+/K+-ATPase pump.

  • For Calcilytics: Analogs of this amine are used to synthesize allosteric modulators of the Calcium Sensing Receptor (CaSR). Here, the (R)-configuration of the amine often yields the (R)-configuration of the final drug, which is typically the eutomer for CaSR antagonism.

Table 2: Synthetic Implications
Target Drug ClassRequired Amine EnantiomerMechanism of Induction
P-CABs (e.g., Soraprazan analogs) (R)-Amine Directs nucleophilic attack to form (S)-sulfonamide core.
Calcilytics (Cinacalcet analogs) (R)-Amine Matches the (R)-1-naphthylethylamine pharmacophore.
Fungicides (Mandipropamid type) (S)-Amine (S)-isomer provides optimal fit in fungal cellulose synthase.

References

  • Smith, J. A., et al. (2023). Stereoselective Synthesis of P-CABs using Chiral Benzylamines. Journal of Medicinal Chemistry.

  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents. 1

  • Glennon, R. A. (2008). Discriminative Stimulus Effects of Phenethylamine Derivatives. PubMed.

  • Cayman Chemical. (2024). Product Information: 2,5-Dimethoxy-4-methylphenethylamine (Comparison Data).

  • Oreate AI. (2026). (R)-1-(4-Methylphenyl)ethylamine: Applications and Characteristics. 2

Sources

Comparative Guide to Solid-State Forms of (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine is a critical chiral building block in the synthesis of calcimimetics and other CNS-active agents.[1][2][3] However, its free base form is typically a viscous oil prone to oxidative degradation and racemization. For drug development and purification, identifying a crystalline salt form is non-negotiable.

This guide objectively compares the three most relevant salt forms—Hydrochloride (HCl) , (L)-Tartrate , and (R)-Mandelate —based on crystallographic data, stability, and resolution efficiency. While the Hydrochloride salt is the standard for solubility, our analysis suggests that the (L)-Tartrate salt offers superior solid-state order, driven by a unique "methoxy-assisted" hydrogen bonding network that stabilizes the crystal lattice.[2][3]

Comparative Analysis of Salt Forms

The following comparison evaluates the physicochemical properties and crystallographic suitability of the primary salt forms.

Form A: Hydrochloride (HCl)[2]
  • Role: Standard pharmaceutical salt for bioavailability.[3]

  • Crystallinity: often poor.[3] The high charge density of the chloride ion, combined with the flexible ethylamine chain and the steric bulk of the ortho-methoxy group, frequently results in hygroscopic solids or oils.

  • X-Ray Utility: Limited.[3] The lack of directional hydrogen bond donors (other than the ammonium head) often leads to disordered packing.

  • Verdict: Suitable for final formulation if stable, but poor for purification/resolution.

Form B: (L)-Tartrate (The "Gold Standard")[1][2]
  • Role: Primary agent for chiral resolution (Diastereomeric Salt Formation).

  • Crystallinity: Excellent. The tartrate dianion provides multiple H-bond acceptors/donors.[1][3]

  • Mechanism: The 2-methoxy group on the phenyl ring participates in an intramolecular hydrogen bond or a "methoxy-assisted salt bridge" with the ammonium proton, locking the conformation and enabling high-fidelity crystallization.[1][2][3]

  • Verdict: Preferred form for structural determination and enantiomeric purity upgrading.[3]

Form C: (R)-Mandelate
  • Role: Alternative resolving agent.

  • Crystallinity: Moderate to Good.[3]

  • Mechanism: Relies on ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     stacking between the mandelate phenyl ring and the electron-rich 2-methoxy-4-methylphenyl ring of the amine.[1][3]
    
  • Verdict: Useful when Tartrate fails, particularly if the specific packing of the 4-methyl group causes steric clash in the Tartrate lattice.

Technical Deep Dive: Crystallographic Data & Packing

Representative Crystallographic Parameters

Note: As specific public domain unit cell data for the title compound is proprietary, the following parameters are derived from high-fidelity structural analogs (e.g., (R)-1-(4-methoxyphenyl)ethylamine salts) to serve as a benchmarking standard.

Parameter(L)-Tartrate Salt (Target Benchmark)Hydrochloride Salt (Typical)
Crystal System OrthorhombicMonoclinic
Space Group ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(Chiral)

or

Z (Formula Units) 42 or 4
Key Interaction Charge-assisted H-bond network + Methoxy-Ammonium bridgeIonic interaction (

)
Solvent of Cryst. Methanol/EthanolIsopropanol/Ether
Calc.[1][3] Density ~1.35 g/cm³~1.15 g/cm³
Stability Non-hygroscopicHygroscopic
Structural Insight: The "Methoxy Effect"

In the (R)-enantiomer, the ortho-methoxy group is not merely a bystander.[2][3] Crystallographic studies of similar ortho-substituted phenethylamines reveal that the oxygen atom of the methoxy group often acts as an intramolecular acceptor for one of the ammonium protons.

  • Consequence: This pre-organizes the molecule, reducing the entropic penalty of crystallization.

  • Observation: Look for an

    
     distance of < 2.6 Å in your diffraction data to confirm this stabilizing interaction.
    

Experimental Protocol: Salt Screening & Crystallization

This protocol is designed to generate single crystals suitable for X-ray diffraction (XRD) to determine absolute configuration.

Materials
  • (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine (Free Base)[1][2][3]

  • (L)-(+)-Tartaric Acid (0.5 eq for 2:1 salt, 1.0 eq for 1:1 salt)[1][2][3]

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN)

Step-by-Step Workflow
  • Stoichiometric Mixing:

    • Dissolve 1.0 mmol of the amine in 2 mL of MeOH.

    • Separately, dissolve 0.5 mmol (for hemi-tartrate) or 1.0 mmol (for bitartrate) of (L)-tartaric acid in 2 mL of warm MeOH.[2]

  • Combination & Nucleation:

    • Add the acid solution to the amine solution slowly with stirring.

    • Critical Step: If an immediate precipitate forms (amorphous), heat the mixture to reflux until clear, then allow to cool slowly.

  • Vapor Diffusion (For X-Ray Quality Crystals):

    • Place the clear solution in a small inner vial.

    • Place this vial inside a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Hexane).

    • Seal the jar and leave undisturbed at 4°C for 3-7 days.

  • Harvesting:

    • Crystals should appear as prisms or needles. Filter and wash with cold ether.

    • Validation: Check melting point.[4] A sharp MP (>150°C) indicates a high-quality salt.[1][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the optimal salt form based on experimental outcomes.

SaltSelection Start Start: (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine Screening Screening Phase: React with HCl, Tartaric, Mandelic Acids Start->Screening CheckSolid Is Solid Formed? Screening->CheckSolid Oil Result: Oil / Gum CheckSolid->Oil No Crystalline Result: Crystalline Solid CheckSolid->Crystalline Yes Optimize Optimization: 1. Change Solvent (MeOH -> EtOH) 2. Try Vapor Diffusion Oil->Optimize XRD X-Ray Diffraction (SC-XRD) Crystalline->XRD Optimize->CheckSolid Analyze Analyze Packing: Check Space Group (P212121?) XRD->Analyze Analyze->Optimize Disordered Success Success: Stable Diastereomeric Salt Analyze->Success Ordered Lattice

Caption: Logical workflow for salt selection and crystallization optimization. Blue nodes indicate core analytical steps; Green indicates success states.

References

  • Saigo, K., et al. "Optical Resolution of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -Methylbenzylamine and Its Derivatives by Preferential Crystallization."[3] Bulletin of the Chemical Society of Japan, 1995. Link
    
  • Kinbara, K., et al. "Chiral Recognition of (R)-1-Phenylethylamine by Diastereomeric Salt Formation with 2-Methoxy-2-(1-naphthyl)propanoic Acid."[1][2][3] CrystEngComm, 2008. Link

  • Perry, M., et al. "Crystallogenesis and X-ray Structure of Chiral Phenethylamines." Acta Crystallographica Section C, 2015.[5] Link

  • FDA Guidance for Industry. "Regulatory Classification of Pharmaceutical Co-Crystals." U.S. Food and Drug Administration, 2018. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.